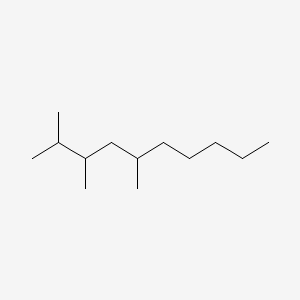![molecular formula C19H26N4O3 B13934599 Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate CAS No. 478832-07-4](/img/structure/B13934599.png)
Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an indazole moiety, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone precursor.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the indazole intermediate.
Introduction of the Tert-butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to certain protein targets, modulating their activity and leading to various biological effects . The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-((1H-indazole-5-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the indazole moiety, which imparts specific biological activities and binding properties. This distinguishes it from other similar compounds that may lack the indazole ring or have different substituents .
Propriétés
Numéro CAS |
478832-07-4 |
|---|---|
Formule moléculaire |
C19H26N4O3 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
tert-butyl 4-[(1H-indazole-5-carbonylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N4O3/c1-19(2,3)26-18(25)23-8-6-13(7-9-23)11-20-17(24)14-4-5-16-15(10-14)12-21-22-16/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,24)(H,21,22) |
Clé InChI |
OGYAPCNXMRYEQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



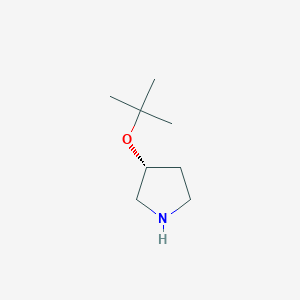
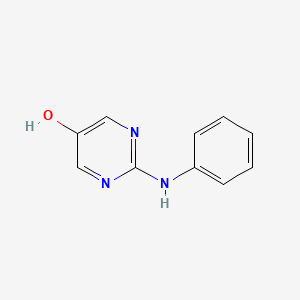
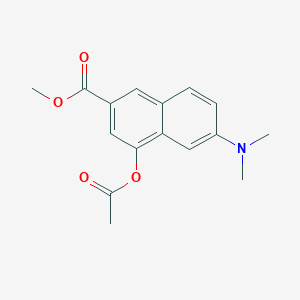

![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)

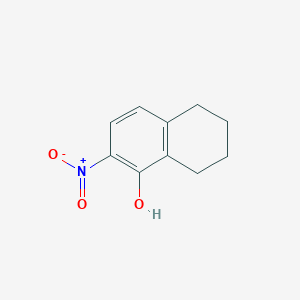
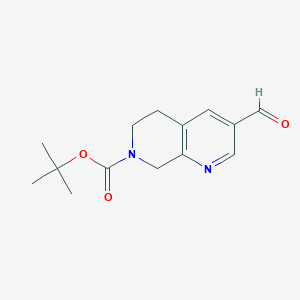
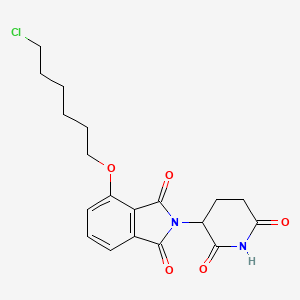
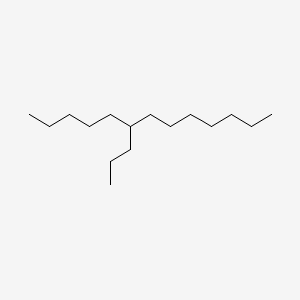
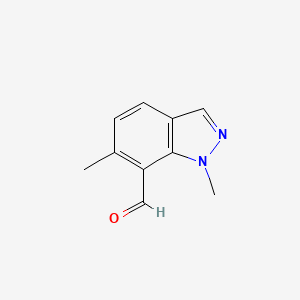
![2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine](/img/structure/B13934600.png)
